![molecular formula C18H18N4O3S B3009844 3-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 1705257-69-7](/img/structure/B3009844.png)
3-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene is a key anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . It’s used in the synthesis of various drugs and therapeutic agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its chemical formula is C4H4S .Chemical Reactions Analysis
Thiophene is used as a raw material in the synthesis of various agents, including anticancer and anti-atherosclerotic agents . It also acts as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives, including the compound , exhibit antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents. Investigating the specific mechanisms of action and optimizing their efficacy could lead to novel antimicrobial drugs.
- Thiophene-based compounds have demonstrated analgesic and anti-inflammatory activities . Understanding the molecular pathways involved and identifying specific targets could pave the way for new pain management strategies.
- Some thiophene derivatives possess antihypertensive properties . Further studies could elucidate their effects on blood pressure regulation and identify potential drug candidates.
- Thiophenes have been investigated for their antitumor activity . Researchers explore their impact on cancer cell growth, apoptosis, and angiogenesis inhibition. The compound’s unique structure may offer advantages in this context.
- Beyond medicine, thiophenes find applications in material science. They act as inhibitors of metal corrosion . Understanding their interaction with metal surfaces and optimizing their protective effects could benefit industries such as construction and transportation.
- Thiophene derivatives contribute to the fabrication of organic light-emitting diodes (OLEDs) . Their electronic properties make them suitable for use in display technologies. Researchers continue to explore novel derivatives for enhanced OLED performance.
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Properties
Corrosion Inhibition
Light-Emitting Diodes (LEDs)
Mechanism of Action
Thiophene derivatives have been proven to be effective drugs in various disease scenarios . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18(14-4-2-7-22(24)11-14)21-6-1-3-13(10-21)9-16-19-17(20-25-16)15-5-8-26-12-15/h2,4-5,7-8,11-13H,1,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFNDAZHAINDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide |
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